![molecular formula C14H17N3O B4259625 N-[4-methyl-2-(1-methyl-1H-pyrazol-4-yl)phenyl]propanamide](/img/structure/B4259625.png)
N-[4-methyl-2-(1-methyl-1H-pyrazol-4-yl)phenyl]propanamide
Overview
Description
N-[4-methyl-2-(1-methyl-1H-pyrazol-4-yl)phenyl]propanamide, also known as MPAA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. MPAA is a synthetic compound that can be synthesized using different methods.
Mechanism of Action
The mechanism of action of N-[4-methyl-2-(1-methyl-1H-pyrazol-4-yl)phenyl]propanamide is not fully understood. However, it has been suggested that N-[4-methyl-2-(1-methyl-1H-pyrazol-4-yl)phenyl]propanamide inhibits the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. HDAC inhibitors have been shown to induce apoptosis in cancer cells and to have anti-tumor effects.
Biochemical and Physiological Effects:
N-[4-methyl-2-(1-methyl-1H-pyrazol-4-yl)phenyl]propanamide has been shown to have biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the activity of HDACs, which leads to the acetylation of histones and the regulation of gene expression. N-[4-methyl-2-(1-methyl-1H-pyrazol-4-yl)phenyl]propanamide has also been shown to induce apoptosis in cancer cells and to inhibit the growth of cancer cells. N-[4-methyl-2-(1-methyl-1H-pyrazol-4-yl)phenyl]propanamide has been studied for its potential use as a chemotherapeutic agent.
Advantages and Limitations for Lab Experiments
N-[4-methyl-2-(1-methyl-1H-pyrazol-4-yl)phenyl]propanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using different methods. It has been shown to have anti-tumor effects and to induce apoptosis in cancer cells. However, there are also limitations to the use of N-[4-methyl-2-(1-methyl-1H-pyrazol-4-yl)phenyl]propanamide in lab experiments. Its mechanism of action is not fully understood, and its effects on normal cells and tissues are not well studied.
Future Directions
There are several future directions for the study of N-[4-methyl-2-(1-methyl-1H-pyrazol-4-yl)phenyl]propanamide. One direction is to further understand its mechanism of action and its effects on normal cells and tissues. Another direction is to study its potential use as a chemotherapeutic agent in combination with other drugs. N-[4-methyl-2-(1-methyl-1H-pyrazol-4-yl)phenyl]propanamide can also be studied for its potential use in other areas of scientific research, such as epigenetics and neurobiology. Further studies are needed to fully understand the potential applications of N-[4-methyl-2-(1-methyl-1H-pyrazol-4-yl)phenyl]propanamide in scientific research.
Conclusion:
In conclusion, N-[4-methyl-2-(1-methyl-1H-pyrazol-4-yl)phenyl]propanamide is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various areas. It can be synthesized using different methods and has been shown to have anti-tumor effects and to induce apoptosis in cancer cells. However, its mechanism of action is not fully understood, and further studies are needed to fully understand its potential applications in scientific research.
Scientific Research Applications
N-[4-methyl-2-(1-methyl-1H-pyrazol-4-yl)phenyl]propanamide has been studied for its potential applications in various areas of scientific research. One of the main areas of interest is cancer research. N-[4-methyl-2-(1-methyl-1H-pyrazol-4-yl)phenyl]propanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. N-[4-methyl-2-(1-methyl-1H-pyrazol-4-yl)phenyl]propanamide has been studied for its potential use as a chemotherapeutic agent.
properties
IUPAC Name |
N-[4-methyl-2-(1-methylpyrazol-4-yl)phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-4-14(18)16-13-6-5-10(2)7-12(13)11-8-15-17(3)9-11/h5-9H,4H2,1-3H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGNRQFTXMYMSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)C)C2=CN(N=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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